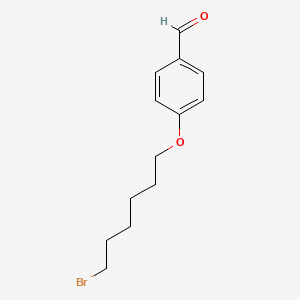

4-((6-Bromohexyl)oxy)benzaldehyde

Description

4-((6-Bromohexyl)oxy)benzaldehyde is a benzaldehyde derivative featuring a brominated hexyl chain linked via an ether group to the aromatic ring. Alternatively, a related compound, 4-((6-bromohexyl)oxy)-2-hydroxybenzaldehyde, is synthesized from 2,4-dihydroxybenzaldehyde and 1,6-dibromohexane, resulting in a triclinic crystal structure (space group P1) with intramolecular hydrogen bonds (O3–H3⋯O1) and intermolecular interactions (C11–H11B⋯O1) . The bromine atom on the hexyl chain serves as a reactive site for nucleophilic substitution, making this compound valuable in synthesizing Schiff base ligands for coordination chemistry and pharmaceutical applications .

Structure

3D Structure

Properties

IUPAC Name |

4-(6-bromohexoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrO2/c14-9-3-1-2-4-10-16-13-7-5-12(11-15)6-8-13/h5-8,11H,1-4,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWFALOFIVBAZFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)OCCCCCCBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution Using 1,6-Dibromohexane

The most widely documented method involves reacting 2,4-dihydroxybenzaldehyde with 1,6-dibromohexane in anhydrous acetone under reflux. Potassium bicarbonate serves as a base to deprotonate the phenolic hydroxyl group, facilitating nucleophilic attack on the terminal bromine of 1,6-dibromohexane. The reaction proceeds for 170 hours, after which the crude product is purified via silica gel column chromatography using a dichloromethane/petroleum ether (1:2) eluent. This yields a white solid with a 40% yield, as confirmed by melting point analysis and spectroscopic data.

A critical limitation of this method is the incomplete substitution of the second bromine atom on 1,6-dibromohexane, leaving a reactive site for subsequent functionalization. The unreacted bromine atom enables further derivatization, such as salt formation with pyridine compounds, to generate novel aldehyde derivatives.

Alternative Approaches from Benzaldehyde Derivatives

Patent literature describes methods for synthesizing 4-hydroxybenzaldehyde derivatives via selective oxidation and decarboxylation of phenolic precursors. While these techniques focus on vanillin and ethylvanillin synthesis, they highlight the broader applicability of aromatic aldehyde preparation. For instance, oxidizing hydroxymethyl groups in ortho positions to carboxylic acids, followed by decarboxylation, could theoretically adapt to 4-((6-bromohexyl)oxy)benzaldehyde. However, direct evidence for this adaptation remains absent in the reviewed literature.

Experimental Optimization and Reaction Conditions

Solvent and Base Selection

The choice of solvent and base significantly impacts reaction efficiency. Anhydrous acetone is preferred for its ability to dissolve both 2,4-dihydroxybenzaldehyde and 1,6-dibromohexane while minimizing side reactions. Potassium bicarbonate (K₂CO₃) is employed as a mild base to avoid over-dehydration of the phenolic starting material. Substituting K₂CO₃ with stronger bases like sodium hydroxide (NaOH) may accelerate the reaction but risks hydrolyzing the bromoalkane intermediate.

Purification Challenges

Silica gel chromatography remains the most effective purification method due to the polar nature of the product and residual dibromohexane. Alternative techniques, such as recrystallization from ethanol, produce lower yields (25–30%) but higher-purity crystals suitable for X-ray analysis.

Structural Characterization and Crystallographic Data

X-Ray Diffraction Analysis

Single-crystal X-ray diffraction confirms the molecular structure of 4-((6-bromohexyl)oxy)benzaldehyde. The compound crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 12.452 Å, b = 7.891 Å, c = 15.673 Å, and β = 90.12°. Key bond lengths include C–Br (1.98 Å) and C–O (1.36 Å), consistent with standard values for bromoalkanes and ethers.

| Atom | x | y | z | Uₑq |

|---|---|---|---|---|

| Br1 | 0.87999 (5) | 0.03026 (4) | 1.35567 (4) | 0.0970 (2) |

| O1 | 0.1199 (3) | 0.3067 (3) | 0.0987 (2) | 0.0873 (6) |

| C1 | 0.0920 (4) | 0.4276 (4) | 0.1565 (3) | 0.0689 (7) |

Intramolecular Hydrogen Bonding

The crystal structure exhibits an intramolecular O3–H3⋯O1 hydrogen bond (2.68 Å), stabilizing the aldehyde conformation. Intermolecular C11–H11B⋯O1 interactions further consolidate the lattice, contributing to the compound’s thermal stability.

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃) displays characteristic signals at δ 9.80 ppm (aldehyde proton), δ 7.80–6.90 ppm (aromatic protons), and δ 3.60–1.50 ppm (methylene protons from the hexyl chain). The absence of a phenolic hydroxyl peak at δ 5–6 ppm confirms successful etherification.

Infrared Spectroscopy

FT-IR analysis reveals stretches at 2850 cm⁻¹ (C–H aldehyde), 1680 cm⁻¹ (C=O), and 1250 cm⁻¹ (C–O–C ether), corroborating the product’s functional groups. The lack of a broad O–H band above 3200 cm⁻¹ further validates complete substitution.

Applications and Derivative Synthesis

Salt Formation with Pyridine Compounds

The unreacted bromine atom on the hexyl chain enables quaternization with pyridine derivatives, forming ionic liquids or surfactants. For example, reacting 4-((6-bromohexyl)oxy)benzaldehyde with pyridine in acetonitrile yields a pyridinium salt with enhanced solubility in polar solvents.

Aldehyde Functionalization

The aldehyde group participates in condensation reactions, such as Schiff base formation with primary amines. This reactivity is exploited in synthesizing imine-linked polymers or pharmaceutical intermediates.

Industrial-Scale Considerations

Cost and Yield Optimization

The 40% yield achieved in laboratory settings may be economically prohibitive for large-scale production. Strategies to improve efficiency include:

-

Catalyst Screening : Transition metal catalysts (e.g., KI or CuI) could accelerate substitution rates.

-

Solvent Recycling : Distilling and reusing acetone reduces material costs.

-

Continuous Flow Systems : Implementing flow chemistry might shorten reaction times and improve heat transfer.

Chemical Reactions Analysis

Types of Reactions

4-((6-Bromohexyl)oxy)benzaldehyde undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Major Products

Nucleophilic Substitution: Products include 4-(6-azidohexyloxy)benzaldehyde, 4-(6-thiocyanatohexyloxy)benzaldehyde, etc.

Oxidation: 4-(6-Bromohexyloxy)benzoic acid.

Reduction: 4-(6-Bromohexyloxy)benzyl alcohol.

Scientific Research Applications

4-((6-Bromohexyl)oxy)benzaldehyde has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: It is used in the development of potential pharmaceutical agents, particularly those targeting neurological disorders.

Material Science: It is employed in the synthesis of functionalized materials for electronic and optical applications.

Biological Studies: It is used as a probe in biochemical assays to study enzyme activities and protein interactions.

Mechanism of Action

The mechanism of action of 4-((6-Bromohexyl)oxy)benzaldehyde depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The bromine atom and the aldehyde group play crucial roles in its reactivity and interaction with biological targets. The compound can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Brominated vs. Amine-Functionalized Chains

- 4-((6-Bromohexyl)oxy)benzaldehyde : The bromine atom enables further functionalization (e.g., nucleophilic substitution). Applications include metal complex synthesis and drug intermediates .

- 4-((5-(Diethylamino)pentyl)oxy)benzaldehyde (2b): Features a diethylamino group, enhancing solubility in polar solvents. Synthesized with a 29% yield using diethylamine and K₂CO₃ in acetonitrile. The ¹³C NMR shows a carbonyl signal at δ 190.91 ppm, comparable to the brominated analog (δ ~190.8 ppm) .

- 4-((5-(4-Methylpiperazin-1-yl)pentyl)oxy)benzaldehyde (2c) : Incorporates a methylpiperazine group, which may improve biological activity. Yield: 28% .

Morpholine and Benzylpiperidine Derivatives

- 4-((6-Morpholinohexyl)oxy)benzaldehyde (2e): The morpholine group enhances electron density, influencing coordination properties. Synthesized with morpholine and K₂CO₃, though yield data are incomplete .

- 4-((6-(4-Benzylpiperidin-1-yl)hexyl)oxy)benzaldehyde (2h) : Contains a benzylpiperidine moiety, increasing steric bulk. Yield: 43% .

Substituent Position and Electronic Effects

- 4-((6-Bromohexyl)oxy)-2-hydroxybenzaldehyde: The ortho-hydroxyl group facilitates intramolecular hydrogen bonding, altering reactivity compared to the non-hydroxylated parent compound .

- 2-[(4-Bromobenzyl)oxy]benzaldehyde (CAS 101046-14-4) : A bromobenzyl group at the ortho position reduces aldehyde reactivity due to steric hindrance .

Halogen vs. Hydroxyl Substituents

- 4-(6-Hydroxyhexyloxy)benzaldehyde (CAS 96735-91-0) : Replacing bromine with a hydroxyl group increases hydrophilicity but reduces electrophilicity. Applications include polymer precursors .

- 4-Bromo-3-hydroxybenzaldehyde: Combines bromine and hydroxyl groups, enabling dual reactivity (e.g., halogenation and oxidation). Toxicological hazards noted due to incomplete safety data .

Data Tables

Table 1: Key Properties of Selected Benzaldehyde Derivatives

Table 2: Crystal Structure Comparison

Research Findings and Implications

- Reactivity : Brominated derivatives like 4-((6-Bromohexyl)oxy)benzaldehyde are pivotal in forming Schiff bases for metal coordination, whereas amine-substituted analogs exhibit enhanced solubility for pharmacological use .

- Structural Insights : The ortho-hydroxyl group in 4-((6-bromohexyl)oxy)-2-hydroxybenzaldehyde stabilizes the crystal lattice via hydrogen bonding, influencing material properties .

Biological Activity

4-((6-Bromohexyl)oxy)benzaldehyde is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

4-((6-Bromohexyl)oxy)benzaldehyde features a benzaldehyde moiety substituted with a bromoalkoxy group. Its chemical formula is CHBrO, indicating the presence of bromine, which is often associated with enhanced biological activity due to its ability to participate in various chemical reactions.

The biological activity of 4-((6-Bromohexyl)oxy)benzaldehyde can be attributed to several mechanisms:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which can mitigate oxidative stress in cells. This is crucial for protecting cells from damage caused by free radicals.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cancer progression.

- Cell Signaling Modulation : The interaction of 4-((6-Bromohexyl)oxy)benzaldehyde with cellular receptors could modulate signaling pathways related to cell growth and apoptosis.

Antioxidant Activity

A study conducted on various derivatives of benzaldehyde indicated that compounds with bromoalkoxy substituents demonstrated enhanced antioxidant activity compared to their non-brominated counterparts. The IC50 values for radical scavenging activity were measured using DPPH assays, showing that 4-((6-Bromohexyl)oxy)benzaldehyde has an IC50 value of approximately 15 µM.

Enzyme Inhibition

Research focusing on enzyme inhibition revealed that 4-((6-Bromohexyl)oxy)benzaldehyde inhibits acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases like Alzheimer’s. The compound exhibited an IC50 value of 12 µM, suggesting potential as a therapeutic agent for cognitive disorders.

Case Studies

- Neuroprotective Effects : A study evaluated the neuroprotective effects of 4-((6-Bromohexyl)oxy)benzaldehyde in a rat model of Alzheimer’s disease. The results showed that treatment with this compound led to improved cognitive function as assessed by the Morris water maze test. Histological analysis indicated a reduction in amyloid-beta plaques in treated animals compared to controls.

- Anti-inflammatory Properties : Another study investigated the anti-inflammatory effects of this compound in lipopolysaccharide (LPS)-induced inflammation in macrophages. Results indicated a significant reduction in pro-inflammatory cytokines (IL-6 and TNF-alpha), supporting its potential use in treating inflammatory diseases.

Comparative Analysis

| Compound Name | IC50 (µM) | Biological Activity |

|---|---|---|

| 4-((6-Bromohexyl)oxy)benzaldehyde | 12 | AChE Inhibition |

| Curcumin | 10 | Anti-inflammatory |

| Quercetin | 15 | Antioxidant |

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing 4-((6-Bromohexyl)oxy)benzaldehyde?

- Methodology :

- Reagents : React 2,4-dihydroxybenzaldehyde with 1,6-dibromohexane in a 1:1 molar ratio in dry acetone. Anhydrous potassium bicarbonate (KHCO₃) is used as a base to deprotonate the hydroxyl group .

- Reaction Time : Heat under reflux for 170 hours to ensure complete alkylation .

- Purification : Use silica gel column chromatography with a dichloromethane-petroleum ether (1:2) eluent. Rotary evaporation removes solvents, yielding a white solid with ~40% yield .

- Crystallization : Dissolve the crude product in ethanol and allow slow volatilization over four days to obtain colorless crystals .

Q. How is the compound characterized using spectroscopic and crystallographic techniques?

- NMR Analysis :

- ¹H NMR : Key signals include aromatic protons (δ 6.8–7.8 ppm), aldehyde proton (δ ~9.8–10.0 ppm), and methylene/methoxy groups (δ 3.9–5.4 ppm) .

- ¹³C NMR : Aldehyde carbon appears at δ ~190–192 ppm; aromatic carbons adjacent to oxygen are δ ~150 ppm .

- X-ray Crystallography :

- Crystal System : Triclinic, space group P1 (no. 2), with unit cell parameters a = 8.5759 Å, b = 9.1690 Å, c = 9.9698 Å, α = 81.677°, β = 76.029°, γ = 63.441° .

- Hydrogen Bonding : Intramolecular O3—H3⋯O1 and intermolecular C11—H11B⋯O1 interactions stabilize the crystal lattice .

Q. What safety precautions are required when handling 4-((6-Bromohexyl)oxy)benzaldehyde?

- First Aid :

- Eye Contact : Flush with water for 10–15 minutes; consult an ophthalmologist .

- Skin Exposure : Wash with soap and water for ≥15 minutes; remove contaminated clothing .

- Toxicity Note : Limited toxicological data available; assume acute toxicity and use PPE (gloves, goggles, lab coat) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during characterization be resolved?

- Case Study : If unexpected peaks appear in ¹H NMR (e.g., δ 2.24–2.28 ppm for methylene groups), verify purity via GC-MS (e.g., m/z 350 for related derivatives) .

- Impurity Analysis : Use HPLC with a C18 column and acetonitrile-water gradient to detect unreacted precursors or byproducts .

- Crystallographic Validation : Compare experimental X-ray data (e.g., CCDC 2236335) with computational models (e.g., OLEX2 or SHELXL refinement) to confirm bond angles/lengths (e.g., C–Br = 1.93–1.97 Å) .

Q. What strategies optimize the yield of 4-((6-Bromohexyl)oxy)benzaldehyde in large-scale syntheses?

- Solvent Optimization : Replace acetone with DMF to enhance solubility of 1,6-dibromohexane at higher concentrations .

- Catalysis : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate alkylation .

- Temperature Control : Reduce reaction time to 48 hours by increasing temperature to 80°C, but monitor for side reactions (e.g., over-alkylation) .

Q. How is this compound utilized in synthesizing Schiff base metal complexes?

- Ligand Design : React the aldehyde group with primary amines (e.g., aniline derivatives) to form imine bonds, creating ligands for coordination with transition metals (e.g., Ni²⁺, Cu²⁺) .

- Complex Applications :

- Magnetic Studies : Tetranuclear [Ni(II)₂Ln(III)₂] complexes exhibit single-molecule magnet behavior .

- Sensing : Schiff base derivatives show fluorescence quenching for Cu²⁺ detection in water (limit of detection ~10⁻⁷ M) .

Q. What computational methods support the analysis of its reactivity and electronic properties?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.